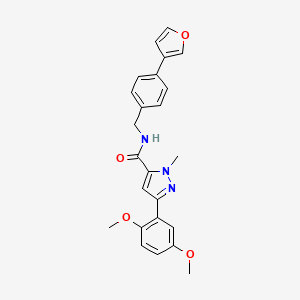

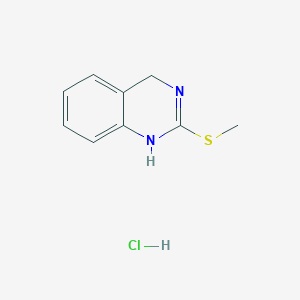

![molecular formula C9H14O2 B2811742 Spiro[3.4]octane-8-carboxylic acid CAS No. 1314388-70-9](/img/structure/B2811742.png)

Spiro[3.4]octane-8-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Spiro[3.4]octane-8-carboxylic acid is a chemical compound with the molecular formula C12H20N2O4 . It is also known as 2-Boc-2,6-diaza-spiro[3.4]octane-8-carboxylic acid . It is a white solid .

Molecular Structure Analysis

The molecular structure of this compound is inherently highly 3-dimensional . The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally . This structure is common in spirocyclic compounds .Physical And Chemical Properties Analysis

This compound is a white solid . It has a molecular weight of 256.3 . The IUPAC name is 2-(tert-butoxycarbonyl)-2,6-diazathis compound .科学的研究の応用

Chemical Synthesis and Structural Analysis

Spiro[3.4]octane-8-carboxylic acid and its derivatives are primarily utilized in chemical synthesis and structural analysis. Researchers have synthesized various analogues and derivatives of this compound, exploring their conformational and structural characteristics. For instance, stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid, which are analogues of glutamic acid, have been prepared to mimic glutamate in a broad range of restricted conformations. These compounds might be useful in mechanistic studies or in systematically searching for biologically active compounds (Chernykh et al., 2014). Additionally, the synthesis of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and its derivatives has been described, contributing to the understanding of their structural characteristics and potential applications in medicinal chemistry (Yong et al., 2007).

Catalysis and Reaction Mechanisms

This compound derivatives also play a significant role in studies involving catalysis and reaction mechanisms. In a study, manganese-catalyzed C(sp3)–H bond oxygenation of cyclopropane-containing mechanistic probes, including spiro[2.5]octane, was investigated, revealing insights into oxygenation pathways and the involvement of cationic intermediates. This research provides a basis for understanding and directing the chemoselectivity of C–H oxidation reactions (Galeotti et al., 2022).

将来の方向性

Spirocyclic structures, including Spiro[3.4]octane-8-carboxylic acid, have seen a dramatic increase in attention in recent years, particularly in drug discovery . They can improve certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability, compared to the respective monocyclic structure . They also access relatively underexplored chemical space and novel intellectual property (IP) space . Therefore, the future directions in the research and application of this compound and similar compounds are promising.

特性

IUPAC Name |

spiro[3.4]octane-8-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c10-8(11)7-3-1-4-9(7)5-2-6-9/h7H,1-6H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFMFCXHBAMTXTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2(C1)CCC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

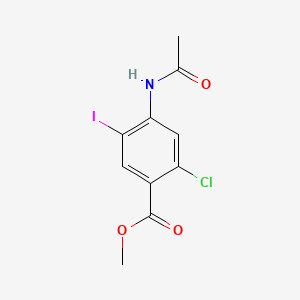

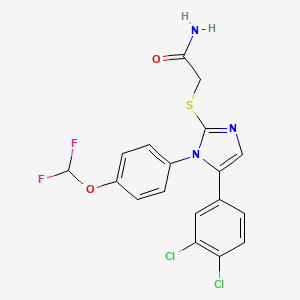

![Tert-butyl 7a-amino-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-2-carboxylate](/img/structure/B2811668.png)

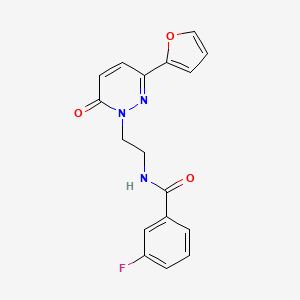

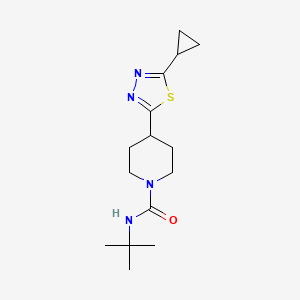

![2-(2-bromobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2811672.png)

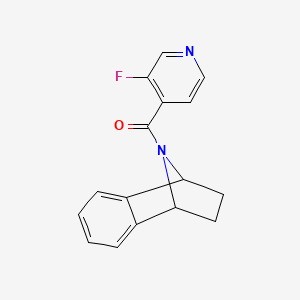

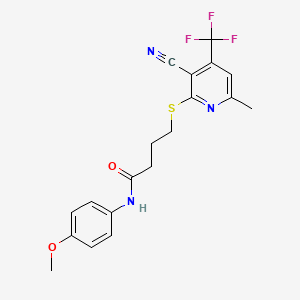

![(3-{[Butyl(ethyl)amino]methyl}phenyl)methanamine](/img/structure/B2811676.png)

![N-[4-[[(E)-2-Phenylethenyl]sulfonylamino]phenyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B2811677.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2811682.png)